molecular formula C9H13F3N2O B12456196 2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol

2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol

Cat. No.: B12456196
M. Wt: 222.21 g/mol
InChI Key: CJOPMEYIFRXNJZ-UHFFFAOYSA-N
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Description

2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol is a compound that features a trifluoromethyl group attached to a pyrazole ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol is unique due to its combination of a trifluoromethyl group with a cyclopentane-fused pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H13F3N2O

Molecular Weight

222.21 g/mol

IUPAC Name

2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrazol-1-yl]ethanol

InChI

InChI=1S/C9H13F3N2O/c10-9(11,12)8-6-2-1-3-7(6)14(13-8)4-5-15/h6-7,15H,1-5H2

InChI Key

CJOPMEYIFRXNJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)N(N=C2C(F)(F)F)CCO

Origin of Product

United States

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